Ethyl N-[(4-bromophenyl)sulfonyl]leucinate
説明
特性
IUPAC Name |
ethyl 2-[(4-bromophenyl)sulfonylamino]-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c1-4-20-14(17)13(9-10(2)3)16-21(18,19)12-7-5-11(15)6-8-12/h5-8,10,13,16H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJWFAIGZDFWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[(4-bromophenyl)sulfonyl]leucinate typically involves the reaction of leucine with 4-bromobenzenesulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for Ethyl N-[(4-bromophenyl)sulfonyl]leucinate may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
化学反応の分析
Types of Reactions
Ethyl N-[(4-bromophenyl)sulfonyl]leucinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
Ethyl N-[(4-bromophenyl)sulfonyl]leucinate serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various organic reactions, including:
- Oxidation : Can be oxidized to form sulfoxides and sulfones.
- Reduction : Reduction reactions can convert the sulfonyl group to a sulfide.
- Substitution Reactions : Nucleophilic substitution can occur at the bromine atom, leading to various derivatives.
Biology
The compound is under investigation for its potential biological activities, notably:
-
Antimicrobial Properties : Studies have indicated that Ethyl N-[(4-bromophenyl)sulfonyl]leucinate exhibits antimicrobial effects against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Bacterial Strain Minimum Bactericidal Concentration (MBEC) Staphylococcus aureus 125 µg/mL Enterococcus faecium 125 µg/mL - Anticancer Activity : Research is ongoing to explore its efficacy as a therapeutic agent against different cancer types.
Medicine
The compound's role as an enzyme inhibitor positions it as a candidate for drug development. Its interactions with specific molecular targets suggest potential therapeutic applications in treating various diseases.
Antimicrobial Activity Evaluation
In a study published in MDPI, Ethyl N-[(4-bromophenyl)sulfonyl]leucinate was evaluated for its antimicrobial activity against several bacterial strains. The compound demonstrated moderate activity against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential use as an antimicrobial agent .
作用機序
The mechanism of action of Ethyl N-[(4-bromophenyl)sulfonyl]leucinate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Structural Features :
- The ethyl ester moiety improves solubility and serves as a protective group for further functionalization.
Comparative Analysis with Structural Analogs
Key Observations :
- Amino Acid Backbone: Leucine (target compound) vs. valine or phenylalanine in analogs impacts steric bulk and hydrophobicity, influencing bioactivity .
- Functional Groups : Esters (target) vs. free acids (e.g., valine derivative) alter solubility and metabolic stability. Thiourea linkers in Br-LED209 enhance hydrogen-bonding capacity .
- Synthetic Efficiency: Microwave irradiation (e.g., for quinoline-2-carboxamide) reduces reaction time (≤2 hours) vs. conventional methods (≥6 hours) .
Imprinting Factor (MIPs) :
Physicochemical Properties
| Property | Ethyl N-[(4-bromophenyl)sulfonyl]leucinate | N-(4-Bromophenyl)quinoline-2-carboxamide | Br-LED209 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 327.18 | 446.36 |
| LogP (Predicted) | 3.5–4.0 | 4.2 | 4.8 |
| Solubility | Moderate in DCM, ethyl acetate | Low in water, high in DMF | Low in polar solvents |
Notes:
生物活性
Ethyl N-[(4-bromophenyl)sulfonyl]leucinate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds.
Overview of Ethyl N-[(4-bromophenyl)sulfonyl]leucinate
Ethyl N-[(4-bromophenyl)sulfonyl]leucinate is characterized by a sulfonyl group attached to a leucine derivative, featuring a 4-bromophenyl moiety. Its structure can be represented as follows:
This compound is synthesized through various chemical reactions and is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
Biological Activities
Antimicrobial Properties
Research indicates that Ethyl N-[(4-bromophenyl)sulfonyl]leucinate exhibits significant antimicrobial activity. In qualitative assays, it has been shown to inhibit the growth of various Gram-positive bacteria, including:
- Enterococcus faecium : Growth inhibition zone of 15 mm.
- Staphylococcus aureus : Growth inhibition zones ranging from 8 to 10 mm.
- Bacillus subtilis : Similar inhibition observed.
The compound also demonstrated moderate antibiofilm activity against these strains, with minimum biofilm eradication concentrations (MBEC) around 125 µg/mL .
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of Ethyl N-[(4-bromophenyl)sulfonyl]leucinate on various cell lines. The results indicate that while some derivatives show high toxicity, Ethyl N-[(4-bromophenyl)sulfonyl]leucinate maintains lower toxicity levels compared to other related compounds. This suggests a promising therapeutic profile for further development .
The biological activity of Ethyl N-[(4-bromophenyl)sulfonyl]leucinate is attributed to its interaction with specific molecular targets. The sulfonyl group can inhibit enzyme activity by forming reversible covalent bonds with active site residues, while the bromine atom may facilitate halogen bonding, enhancing binding affinity to biological targets.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique attributes of Ethyl N-[(4-bromophenyl)sulfonyl]leucinate:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Ethyl N-(phenylsulfonyl)leucinate | Similar leucine structure but without bromine | Potentially different biological activity |
| N-(4-chlorophenyl)sulfonamide | Contains a chlorophenyl group instead of bromine | Known for strong antimicrobial properties |
| Ethyl N-(methylsulfonyl)leucinate | Methyl group replaces bromophenyl | May exhibit different solubility characteristics |
This table illustrates how variations in substituents can influence both the chemical reactivity and biological activity of these compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives containing the sulfonamide moiety. For instance, research on 4-sulfonyl-1,2,3-triazoles demonstrated that modifications to the sulfonamide structure could enhance antimicrobial efficacy while reducing toxicity .
Furthermore, investigations into the structure-activity relationship (SAR) have provided insights into optimizing these compounds for better pharmacological profiles. The findings suggest that specific structural modifications can lead to increased potency against targeted pathogens while minimizing adverse effects .
Q & A
Q. What methodologies are recommended for synthesizing Ethyl N-[(4-bromophenyl)sulfonyl]leucinate with high enantiomeric purity?
Answer:
- Asymmetric Catalysis : Use chiral catalysts (e.g., palladium complexes) to control stereochemistry during the sulfonylation of leucine ethyl ester with 4-bromophenylsulfonyl chloride. Monitor reaction progress via TLC (Rf ~0.52–0.57 in ethyl acetate/hexanes) and confirm enantiomeric excess (ee) via chiral HPLC .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) followed by recrystallization from ethanol to isolate the product in >90% purity. LCMS analysis can verify conversion rates (~95% at 300 nm) .
Q. How can structural elucidation of Ethyl N-[(4-bromophenyl)sulfonyl]leucinate be performed to resolve ambiguities in functional group assignments?
Answer:
- Multi-Nuclear NMR : Use ¹H and ¹³C NMR to confirm the sulfonamide linkage (δ ~7.6–8.1 ppm for aromatic protons) and ester group (δ ~1.2–1.4 ppm for ethyl CH3). Compare with reference spectra of analogous sulfonamides (e.g., N-(4-bromophenyl)-4-(3-phenyl thiourea)benzenesulfonamide) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) at m/z 496.1668 (calculated for C26H28N2O6SBr) .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in solubility and stability data for Ethyl N-[(4-bromophenyl)sulfonyl]leucinate under varying pH conditions?
Answer:
- pH-Dependent Solubility Profiling : Conduct kinetic solubility assays in buffers (pH 1.2–7.4) using UV-Vis spectroscopy. For example, observe precipitation thresholds at pH <5 due to protonation of the sulfonamide group .
- Accelerated Stability Testing : Expose the compound to oxidative (H2O2), thermal (40–60°C), and photolytic (UV light) stress. Monitor degradation via HPLC-MS to identify labile sites (e.g., ester hydrolysis) .
Q. How can researchers investigate the interaction of Ethyl N-[(4-bromophenyl)sulfonyl]leucinate with biological targets such as enzymes or receptors?
Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrase or CB2 receptors). Validate predictions with SPR (surface plasmon resonance) binding assays (KD measurement) .
- Enzyme Inhibition Assays : Test activity against proteases or kinases in vitro. For example, measure IC50 values using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC for trypsin-like proteases) .
Q. What analytical approaches reconcile conflicting crystallographic and spectroscopic data for this compound’s solid-state vs. solution-phase conformation?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve solid-state conformation (e.g., dihedral angles between the sulfonyl and bromophenyl groups). Compare with solution-phase NOESY NMR to detect rotational flexibility .
- Variable-Temperature NMR : Analyze dynamic behavior in solution (e.g., coalescence of aromatic proton signals at elevated temperatures) .
Q. How can in silico models predict the reactivity of Ethyl N-[(4-bromophenyl)sulfonyl]leucinate in novel synthetic or catalytic systems?
Answer:
- DFT Calculations : Optimize transition states for sulfonamide bond formation using Gaussian09 (B3LYP/6-31G* basis set). Calculate activation energies to predict regioselectivity in cross-coupling reactions .
- Machine Learning : Train models on existing sulfonamide reaction datasets (e.g., yields, ee) to recommend optimal catalysts or solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
